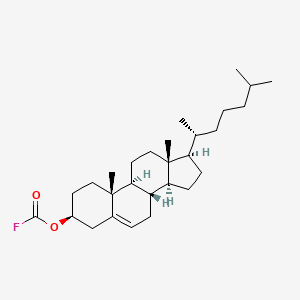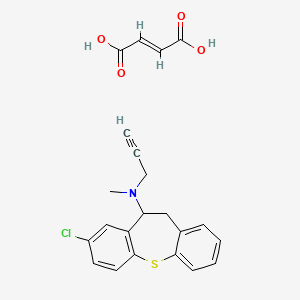
(4aS,8aS)-1-Benzylhexahydroquinoline-2,7(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4aS,8aS)-1-Benzylhexahydroquinoline-2,7(1H,3H)-dione is a complex organic compound that belongs to the class of hexahydroquinolines These compounds are characterized by their unique bicyclic structure, which includes a quinoline core that is fully hydrogenated The presence of a benzyl group and two ketone functionalities at positions 2 and 7 further distinguishes this compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,8aS)-1-Benzylhexahydroquinoline-2,7(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route starts with the cyclization of an appropriate precursor, such as a substituted aniline, with a diketone. The reaction conditions often require the use of strong acids or bases to facilitate the cyclization process. Additionally, hydrogenation steps are employed to fully saturate the quinoline ring system.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and automated reaction monitoring to ensure consistent product quality.
化学反応の分析
Types of Reactions
(4aS,8aS)-1-Benzylhexahydroquinoline-2,7(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to further hydrogenate the compound or to reduce any oxidized functionalities.
Substitution: The benzyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional ketone or carboxyl groups, while reduction can produce fully saturated hexahydroquinoline derivatives.
科学的研究の応用
(4aS,8aS)-1-Benzylhexahydroquinoline-2,7(1H,3H)-dione has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in the areas of antimicrobial and anticancer research.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (4aS,8aS)-1-Benzylhexahydroquinoline-2,7(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit bacterial enzymes, thereby exerting antimicrobial activity, or it may interact with cellular receptors to induce apoptosis in cancer cells. The exact pathways involved depend on the specific biological context and the compound’s structural features.
類似化合物との比較
Similar Compounds
Hexahydroquinoline derivatives: These compounds share the fully hydrogenated quinoline core but may differ in their substituents and functional groups.
Benzyl-substituted quinolines: These compounds have a benzyl group attached to the quinoline ring but may not be fully hydrogenated.
Diketone-containing quinolines: These compounds have ketone functionalities similar to (4aS,8aS)-1-Benzylhexahydroquinoline-2,7(1H,3H)-dione but may vary in their overall structure.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both a benzyl group and two ketone functionalities. This combination of features contributes to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
特性
CAS番号 |
65850-12-6 |
|---|---|
分子式 |
C16H19NO2 |
分子量 |
257.33 g/mol |
IUPAC名 |
(4aS,8aS)-1-benzyl-4,4a,5,6,8,8a-hexahydro-3H-quinoline-2,7-dione |
InChI |
InChI=1S/C16H19NO2/c18-14-8-6-13-7-9-16(19)17(15(13)10-14)11-12-4-2-1-3-5-12/h1-5,13,15H,6-11H2/t13-,15-/m0/s1 |
InChIキー |
GVTHMAUDMNJDLT-ZFWWWQNUSA-N |
異性体SMILES |
C1CC(=O)C[C@H]2[C@@H]1CCC(=O)N2CC3=CC=CC=C3 |
正規SMILES |
C1CC(=O)CC2C1CCC(=O)N2CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


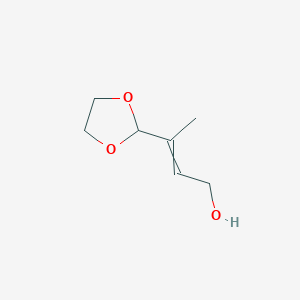
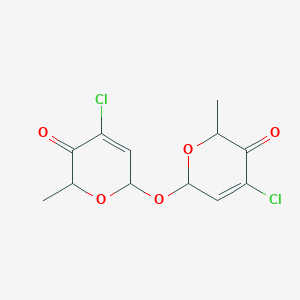


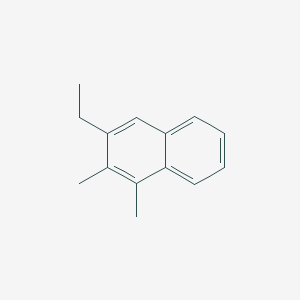
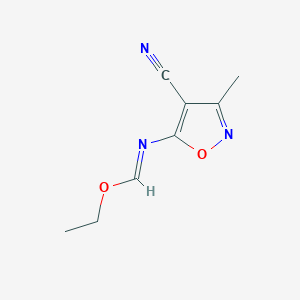
![Propanenitrile, 3-[[2-(2-furanylmethyl)cyclopentyl]amino]-](/img/structure/B14470013.png)
![6H-Benzo[c]phenothiazine, 5,7-dihydro-](/img/structure/B14470020.png)
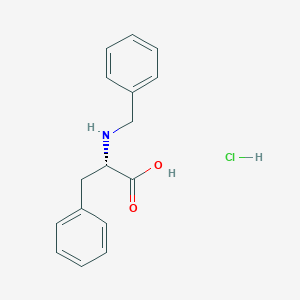
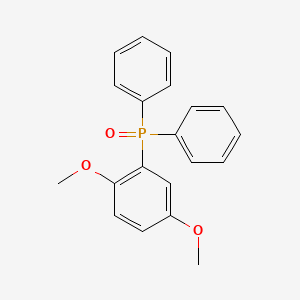
![N,N'-(1,4-Phenylene)bis[4-(dimethylamino)benzamide]](/img/structure/B14470057.png)
